2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Description
2-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS: 352677-16-8) is a quinoline-4-carboxamide derivative with a molecular formula of C₂₂H₁₇N₃O and a molar mass of 339.39 g/mol . Its structure consists of a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carboxamide linked to a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-9-11-17(12-10-16)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-15-18-6-4-5-13-24-18/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMMLVAWOYISEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The pyridin-2-ylmethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to bulkier substituents like thiadiazolyl (e.g., compound in ) or halogenated aryl groups (e.g., bromophenyl in ). 4-Methylphenyl at the quinoline 2-position is a common feature in analogs, suggesting its role in stabilizing aromatic stacking interactions .
Lipophilicity: The ethylphenyl substituent in increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Purity levels for related compounds often exceed 97% (HPLC) .
Biological Activity :
- While direct bioactivity data for the target compound are absent, structurally similar derivatives (e.g., ) show antibacterial activity against Gram-positive bacteria (MIC values: 0.5–8 µg/mL). The pyridinylmethyl group may confer selectivity for bacterial enzymes over mammalian targets.
Research Findings and Implications
- Antibacterial Potential: Quinoline-4-carboxamides with dimethylaminopropyl or morpholinopropyl substituents (e.g., ) demonstrate potent activity against Staphylococcus aureus (MIC: 0.5 µg/mL). The target compound’s pyridinylmethyl group could offer a similar mechanism with improved pharmacokinetics.
- Structural Insights: Crystallographic data from the Cambridge Structural Database (CSD) indicate that quinoline derivatives often adopt planar conformations, facilitating intercalation with DNA or proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a quinoline core. Key steps include:
- Quinoline functionalization : Substitution at the 4-position with a carboxamide group via coupling reagents (e.g., PyBOP, DCC) .
- Introduction of substituents : The 4-methylphenyl group is added via Suzuki-Miyaura coupling, while the pyridin-2-ylmethyl moiety is introduced through reductive amination or nucleophilic substitution .
- Purification : Column chromatography or recrystallization ensures purity (>95%). Intermediates are characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry .
- X-ray crystallography : Resolves 3D conformation, particularly for quinoline-pyridine interactions .
- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns .
- HPLC : Validates purity (>95%) and detects trace impurities .
Q. What are the primary biological targets identified for this compound in preliminary studies?
- Methodological Answer :
- Enzyme inhibition : Targets kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, validated through enzymatic assays .
- DNA interaction : Intercalation or groove-binding activity assessed via UV-vis spectroscopy and gel electrophoresis .
- Cellular assays : Anticancer activity evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized assay protocols : Ensure consistent cell lines (e.g., ATCC-certified), culture conditions, and IC50 calculation methods .
- Solubility adjustments : Use DMSO or cyclodextrin-based formulations to mitigate variability in bioavailability .
- Orthogonal validation : Confirm results via independent techniques (e.g., Western blot for protein targets alongside enzymatic assays) .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug modification : Introduce ester or amide prodrugs to enhance solubility and oral bioavailability .
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve plasma half-life and tumor targeting .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays to predict clearance rates .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Core modifications : Replace the quinoline core with acridine or isoquinoline to alter DNA-binding affinity .
- Substituent tuning : Vary the pyridin-2-ylmethyl group (e.g., pyridin-3-yl or pyrimidine) to enhance kinase selectivity .
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes and prioritize synthetic targets .
Q. What experimental designs are recommended to assess efficacy in multi-drug-resistant (MDR) cancer models?
- Methodological Answer :
- MDR cell lines : Use P-glycoprotein-overexpressing lines (e.g., NCI/ADR-RES) to evaluate efflux pump evasion .
- Combination therapy : Test synergy with chemosensitizers (e.g., verapamil) or checkpoint inhibitors .
- In vivo xenografts : Monitor tumor regression in MDR mouse models using bioluminescence imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
